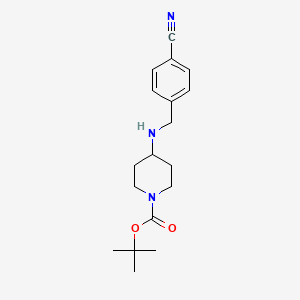

tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(4-cyanophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-10-8-16(9-11-21)20-13-15-6-4-14(12-19)5-7-15/h4-7,16,20H,8-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVCRRZNDRSVDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:

Protection: The hydroxyl group is protected using a tert-butyl group.

Substitution: The protected intermediate undergoes a substitution reaction with 4-cyanobenzylamine.

Deprotection: The final step involves deprotecting the intermediate to yield the desired product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Targeted Protein Degradation (TPD)

One of the most notable applications of tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate is its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can selectively target proteins for degradation by the ubiquitin-proteasome system. The incorporation of this compound into PROTACs can enhance the three-dimensional orientation and optimize drug-like properties, which is critical for effective ternary complex formation between the target protein, the degrader, and E3 ligase .

Beta-Lactamase Inhibition

The compound has also been identified as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial for combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics. The synthesis pathway involves using this compound to create compounds that can effectively inhibit beta-lactamase enzymes .

Pharmaceutical Formulations

Building Block for Drug Synthesis

In pharmaceutical chemistry, this compound serves as a versatile building block for synthesizing various therapeutic agents. Its structural features allow for modifications that can lead to the development of new drugs targeting different biological pathways. For instance, derivatives of this compound have been explored for their potential use in treating neurological disorders due to their ability to cross the blood-brain barrier effectively .

Case Study: Development of PROTACs

A recent study highlighted the effectiveness of using this compound in creating PROTACs that target specific oncogenic proteins. The research demonstrated that modifying the linker region with this compound resulted in enhanced selectivity and potency against cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Research on Beta-Lactamase Inhibitors

Another study focused on synthesizing beta-lactamase inhibitors using this compound as a precursor. The synthesized compounds showed promising activity against various strains of bacteria resistant to conventional treatments, indicating the compound's utility in addressing antibiotic resistance .

Data Summary Table

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs of tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate, highlighting substituent differences and molecular properties:

Physicochemical and Functional Comparisons

- Electron Effects: The cyano group in the target compound and analogs (e.g., ) imparts electron-withdrawing character, stabilizing negative charges and influencing binding to biological targets. Bromine in ’s compound enhances electrophilic reactivity, enabling cross-coupling reactions in synthetic pathways .

- Solubility and Polarity: Sulfonyl () and pyridinyl () substituents increase aqueous solubility compared to lipophilic phenylamino groups (). The thioether linkage in ’s compound may reduce solubility relative to the amino group in the target compound .

Biological Activity

Tert-butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{16}N_{2}O_{2}

- CAS Number : 159635-49-1

The compound features a piperidine ring substituted with a tert-butyl ester and a cyanobenzylamino group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the cyanobenzylamino group enhances its binding affinity to these receptors, potentially leading to effects on mood and cognition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have shown that compounds similar in structure can exhibit antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic neurotransmission.

- Anti-inflammatory Properties : Preliminary data suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Analgesic Activity : The compound has been evaluated for pain relief properties, showing promise in reducing pain responses in experimental settings.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Pharmacological Studies

Pharmacological evaluations have demonstrated that the compound exhibits a dose-dependent response in various assays:

- Serotonin Receptor Binding Assays : The compound binds effectively to serotonin receptors, suggesting a mechanism for its potential antidepressant effects.

- Cytokine Inhibition Assays : In vitro studies indicate significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha, supporting its anti-inflammatory potential.

- Pain Models : In animal models, it has shown significant analgesic properties comparable to established analgesics.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with piperidine derivatives. A common approach includes:

- Boc-protection : Introduce the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C .

- Substitution/functionalization : Couple the Boc-protected piperidine with 4-cyanobenzylamine via reductive amination (e.g., NaBH₃CN in methanol) or nucleophilic substitution. Reaction time (12–24 hrs) and temperature (40–60°C) are critical for yield optimization .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

Q. Which analytical techniques are recommended for characterizing this compound?

- Structural confirmation : ¹H/¹³C NMR spectroscopy to verify the piperidine backbone, Boc group, and cyanobenzyl substituents .

- Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and GC-MS for volatile impurities .

- Mass analysis : High-Resolution Mass Spectrometry (HRMS) or HPLC-TOF to confirm molecular weight (theoretical: ~330.4 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group or degradation of the cyanobenzyl moiety .

- Handling : Use gloves and fume hoods to avoid dermal/oral exposure. Acute toxicity data (Category 4) suggest moderate hazard; follow H303/H313/H333 safety protocols .

Advanced Research Questions

Q. How can the stability of this compound under physiological conditions be evaluated?

- Accelerated degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hrs. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free piperidine or cyanobenzylamine) .

- Light sensitivity : Expose to UV (254 nm) and visible light for 48 hrs; analyze photodegradation by TLC or NMR .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Analog synthesis : Replace the 4-cyanobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare bioactivity in enzyme inhibition assays .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions between the cyanobenzyl group and target proteins .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Binding assays : Perform radioligand displacement studies (e.g., using ³H-labeled analogs) to measure affinity (Kᵢ values) for receptors .

- Kinetic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (kₒₙ/kₒff) .

Q. What methodologies are suitable for resolving contradictory data in synthetic yield or bioactivity?

- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (e.g., solvent polarity, catalyst loading) and identify yield-limiting factors .

- Bioassay validation : Replicate biological tests under standardized conditions (e.g., cell line passage number, incubation time) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.